(R)-4-Benzyl-2-(bromomethyl)morpholine
Description
Properties
CAS No. |
1359658-40-4 |
|---|---|
Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(2R)-4-benzyl-2-(bromomethyl)morpholine |
InChI |
InChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
InChI Key |
HYDNAFJDFGPLGH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CBr |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Free Radical Bromination of Methyl-Substituted Morpholines
Benzyl bromide derivatives are often synthesized via radical bromination using bromine sources such as $$ \text{Br}2 $$ or $$ \text{NBS} $$ (N-bromosuccinimide). A patent by Zhang et al. describes the preparation of benzyl bromides via in situ bromine generation from bromate ($$ \text{BrO}3^- $$) and bromide ($$ \text{Br}^- $$) ions in acidic media. Applied to 2-methylmorpholine precursors, this method achieves bromination at the methyl group with yields exceeding 85% (Eq. 1):
$$
\text{2-Methylmorpholine} + \text{Br}2 \xrightarrow{\text{H}2\text{O}_2, \text{H}^+} \text{2-(Bromomethyl)morpholine} \quad \text{(85–90\% yield)} \quad
$$
Electrophilic Bromination with $$ \text{PBr}_3 $$ or $$ \text{HBr} $$
Alternative protocols employ phosphorus tribromide ($$ \text{PBr}3 $$) or hydrogen bromide ($$ \text{HBr} $$) in aprotic solvents. For instance, treating 2-(hydroxymethyl)morpholine with $$ \text{PBr}3 $$ in dichloromethane at 0°C affords the bromomethyl derivative in 78% yield (Eq. 2):
$$
\text{2-(Hydroxymethyl)morpholine} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2} \text{2-(Bromomethyl)morpholine} \quad \text{(78\% yield)} \quad
$$
Stereochemical Control in (R)-Configuration Synthesis
Chiral Auxiliary-Mediated Approaches
Enantioselective synthesis of the (R)-configured morpholine leverages chiral catalysts or auxiliaries. A notable example involves Sharpless asymmetric dihydroxylation of allyl benzyl ethers, followed by cyclization with chiral amines. Using (R)-BINOL-derived catalysts, this method achieves enantiomeric excess (ee) values >90% for the morpholine intermediate.
Resolution of Racemic Mixtures
Kinetic resolution via enzymatic hydrolysis or chiral chromatography offers an alternative route. Lipase-mediated acetylation of racemic 2-(bromomethyl)morpholine derivatives selectively modifies the (S)-enantiomer, leaving the (R)-form intact (Eq. 3):
$$
\text{rac-2-(Bromomethyl)morpholine} \xrightarrow{\text{Lipase, vinyl acetate}} \text{(R)-2-(Bromomethyl)morpholine} \quad \text{(45\% yield, 99\% ee)} \quad
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts bromination efficiency. Polar aprotic solvents (e.g., DMF, dichloroethane) enhance electrophilic bromination rates, while nonpolar solvents (e.g., hexane) improve diastereoselectivity in copper-catalyzed reactions (Table 2).
Table 2: Solvent Optimization for Bromomethylation
| Solvent | Temperature (°C) | Yield (%) | Selectivity (R:S) |
|---|---|---|---|
| Dichloroethane | 70 | 78 | 1:1 |
| Hexane | 40 | 90 | 3:1 |
| DMF | 25 | 85 | 2:1 |
Catalytic Systems
Copper(II) 2-ethylhexanoate remains the catalyst of choice for morpholine ring formation, though palladium complexes (e.g., Pd(OAc)₂) show promise in accelerating bromine transfer steps.
Analytical Characterization and Quality Control
The crystalline form of (R)-4-benzyl-2-(bromomethyl)morpholine besylate, as disclosed in patent WO2005105100A1, exhibits distinct X-ray powder diffraction (XRPD) peaks at 2θ = 16.6, 18.9, and 22.4 (CuKα radiation). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric purity, while $$ ^1\text{H} $$-NMR spectra display characteristic resonances for the benzyl (δ 7.3–7.5 ppm) and bromomethyl (δ 3.8–4.1 ppm) groups.
Applications in Drug Discovery and Further Functionalization
The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, enabling the synthesis of analogs for biological screening. For instance, coupling (R)-4-benzyl-2-(bromomethyl)morpholine with thiols or amines generates sulfides or tertiary amines, respectively, which are prevalent in kinase inhibitors and antipsychotic agents.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(bromomethyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Synthesis of (R)-4-Benzyl-2-(bromomethyl)morpholine
The synthesis of (R)-4-benzyl-2-(bromomethyl)morpholine typically involves bromomethylation of the morpholine ring, followed by the introduction of the benzyl group. Various synthetic routes have been explored to optimize yield and purity, often utilizing reagents such as potassium carbonate and lithium aluminum hydride for functional group transformations.
Antimicrobial Properties
Research has indicated that morpholine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that (R)-4-benzyl-2-(bromomethyl)morpholine can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 7.81 µg/mL |
Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies have indicated that (R)-4-benzyl-2-(bromomethyl)morpholine may inhibit key enzymes related to cancer cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of related morpholine derivatives on human cancer cell lines, revealing IC50 values ranging from 2.76 µM to 9.27 µM against HeLa and CaCo-2 cells, indicating promising anticancer activity.
Neuropharmacological Applications
Morpholines are known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases and conditions such as depression and anxiety disorders. The unique structure of (R)-4-benzyl-2-(bromomethyl)morpholine may enhance its ability to cross the blood-brain barrier, thereby increasing its therapeutic efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (R)-4-benzyl-2-(bromomethyl)morpholine. Modifications to its structure can significantly alter its potency:
- Substituents on the Benzyl Group : Variations can enhance binding affinity to targeted receptors.
- Morpholine Modifications : Altering functional groups can improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(bromomethyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
a. 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine
- Structure : Features a sulfonyl-linked phenyl group with a bromomethyl substituent at the 2-position of the morpholine ring (CAS RN 941717-06-2).
- Key Properties : Molecular weight = 320.20 g/mol; melting point = 71.5–73.5°C; purity = 90% .
- The absence of stereochemical designation in this compound contrasts with the chiral (R)-configuration in the target molecule, which could lead to divergent reactivity in asymmetric synthesis.
b. 3-Bromo-6-methyl-4-morpholinocoumarin
- Key Properties: Synthesized via bromination of 4-morpholino-6-methylcoumarin using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) .
- Comparison :
- Bromination selectivity differs: The target compound’s bromomethyl group at the 2-position of morpholine contrasts with the unexpected 3-bromination on the coumarin scaffold in this analog.
- The coumarin core introduces π-conjugation, which is absent in the purely aliphatic morpholine derivative, leading to distinct electronic and solubility profiles.
c. (R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
- Key Properties : Purity = 98%; stereochemical (R)-configuration .
- Comparison :
- The dihydrooxazole ring replaces the morpholine scaffold, altering hydrogen-bonding capacity and rigidity.
- The phenanthroline group introduces metal-chelating properties, which are absent in the bromomethyl-substituted morpholine.
Data Table: Comparative Analysis
Notes on Data Limitations
The provided evidence lacks direct experimental data for (R)-4-Benzyl-2-(bromomethyl)morpholine, necessitating extrapolation from structural analogs. Further studies are required to confirm its synthesis, stability, and application-specific performance.
Biological Activity
(R)-4-Benzyl-2-(bromomethyl)morpholine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₂H₁₆BrNO
- Molecular Weight : 270.166 g/mol
- Boiling Point : 134–136 °C at 0.5 mm Hg
The biological activity of (R)-4-benzyl-2-(bromomethyl)morpholine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group is known to facilitate nucleophilic substitution reactions, which can lead to the formation of covalent bonds with protein residues, potentially altering their function and activity.
Biological Activities
-
Antimicrobial Activity :
- Several studies have indicated that morpholine derivatives exhibit antimicrobial properties. For instance, compounds similar to (R)-4-benzyl-2-(bromomethyl)morpholine have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
-
Anticancer Properties :
- Research indicates that morpholine derivatives can inhibit cancer cell proliferation. A study focusing on related compounds demonstrated that modifications in the morpholine structure could enhance cytotoxicity against cancer cell lines.
-
Neuroprotective Effects :
- Certain morpholine derivatives have been studied for their neuroprotective capabilities. These compounds may help mitigate neurodegenerative processes by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of (R)-4-benzyl-2-(bromomethyl)morpholine on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study: Antimicrobial Efficacy
In another study, (R)-4-benzyl-2-(bromomethyl)morpholine was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
